molecular formula C6H4Cl2N4 B1315450 2,6-Dichloro-8-methyl-9H-purine CAS No. 57476-37-6

2,6-Dichloro-8-methyl-9H-purine

Cat. No. B1315450
CAS RN: 57476-37-6
M. Wt: 203.03 g/mol
InChI Key: OKYAPKJJKHBWIO-UHFFFAOYSA-N
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Description

“2,6-Dichloro-8-methyl-9H-purine” is a chemical compound with the molecular formula C6H4Cl2N4 . It has a molecular weight of 203.03 . It is a solid substance and is typically stored in an inert atmosphere, under -20°C .


Molecular Structure Analysis

The InChI code for “2,6-Dichloro-8-methyl-9H-purine” is 1S/C6H4Cl2N4/c1-2-9-3-4 (7)11-6 (8)12-5 (3)10-2/h1H3, (H,9,10,11,12) . The Canonical SMILES structure is CC1=NC2=C (N1)C (=NC (=N2)Cl)Cl .


Physical And Chemical Properties Analysis

“2,6-Dichloro-8-methyl-9H-purine” is a solid substance . It has a molecular weight of 203.03 . The boiling point is approximately 260.1±50.0°C at 760 mmHg . The flash point is 111.1 .

Scientific Research Applications

Radiolabelled Precursors for Drug Development

  • Valsborg et al. (1995) described the synthesis of a radiolabelled precursor for preparing 14C-labelled nucleosides, specifically [8-14C]-2,6-dichloro-9H-purine, which is used in drug development (Valsborg et al., 1995).

Antimycobacterial Activity

  • Research by Braendvang & Gundersen (2007) highlighted the synthesis of various 2- and 8-substituted 6-(2-furyl)-9-(p-methoxybenzyl)purines and their ability to inhibit the growth of Mycobacterium tuberculosis, identifying compounds with significant antimycobacterial activity (Braendvang & Gundersen, 2007).

Enzyme Inhibition

  • Kozai & Maruyama (1999) investigated the inhibition of phosphodiesterase (PDE) isozymes by 9-(2,6-difluorobenzyl)-9H-purines and found them to be good inhibitors of PDE2 and PDE4 (Kozai & Maruyama, 1999).

Cross-Coupling Reactions in Synthesis

  • Hocek & Pohl (2004) studied the regioselectivity of cross-coupling reactions of 2,6,8-trichloro-9-(tetrahydropyran-2-yl)purine, leading to the synthesis of various trisubstituted purine bases (Hocek & Pohl, 2004).

Corrosion Inhibition

  • Yan et al. (2008) conducted a study on the use of purines, including 2,6-diaminopurine, as corrosion inhibitors for mild steel in acidic solutions. They found these compounds to be effective in reducing corrosion, with 2,6-dithiopurine showing the highest inhibiting efficiency (Yan et al., 2008).

Safety And Hazards

The safety information for “2,6-Dichloro-8-methyl-9H-purine” includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 . The signal word is “Warning” and the pictograms include GHS07 .

properties

IUPAC Name

2,6-dichloro-8-methyl-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c1-2-9-3-4(7)11-6(8)12-5(3)10-2/h1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKYAPKJJKHBWIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478242
Record name 2,6-Dichloro-8-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-8-methyl-9H-purine

CAS RN

57476-37-6
Record name 2,6-Dichloro-8-methyl-9H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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